6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid

Catalog No.
S12566617
CAS No.
144342-49-4
M.F
C14H12N2O4
M. Wt
272.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic ...

CAS Number

144342-49-4

Product Name

6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid

IUPAC Name

2-(4-carboxy-6-methylpyridin-2-yl)-6-methylpyridine-4-carboxylic acid

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H12N2O4/c1-7-3-9(13(17)18)5-11(15-7)12-6-10(14(19)20)4-8(2)16-12/h3-6H,1-2H3,(H,17,18)(H,19,20)

InChI Key

WJCRTKFPYANZPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)O)C)C(=O)O

6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid is an organic compound with the molecular formula C16H16N2O4C_{16}H_{16}N_{2}O_{4} and a molecular weight of 300.31 g/mol. This compound features a bipyridine structure, which consists of two pyridine rings connected by a carbon-carbon bond, with two carboxylic acid functional groups at the 4 and 4' positions and methyl groups at the 6 and 6' positions. The presence of these functional groups imparts unique chemical properties that are useful in various applications, particularly in coordination chemistry and materials science .

The chemical reactivity of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid is primarily influenced by its carboxylic acid groups and the bipyridine framework. It can participate in:

  • Esterification Reactions: The carboxylic acid groups can react with alcohols to form esters.
  • Coordination Chemistry: The nitrogen atoms in the bipyridine structure can coordinate with metal ions, forming metal complexes that are useful in catalysis and materials synthesis.
  • Reduction Reactions: The compound can undergo reduction to form amine derivatives under appropriate conditions.

These reactions are significant for synthesizing various derivatives and complexes that exhibit distinct properties .

The synthesis of 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid can be achieved through several methods:

  • Homocoupling Reactions: Utilizing precursors like 6-bromopicoline through homocoupling reactions can yield this compound effectively.
  • Multi-step Synthesis: Starting from simpler pyridine derivatives, a series of reactions including alkylation and carboxylation can be employed to construct the bipyridine framework with desired substituents.
  • Direct Functionalization: The introduction of carboxylic acid groups can be performed via oxidation or direct substitution methods on the bipyridine core.

These synthetic routes allow for the customization of the compound for specific applications .

6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid has several notable applications:

  • Ligands in Coordination Chemistry: It serves as a ligand in metal complexation studies due to its ability to coordinate with transition metals.
  • Material Science: This compound is used in the synthesis of organic-inorganic hybrid materials and coordination polymers.
  • Catalysis: Metal complexes derived from this compound are investigated for their catalytic properties in various

Interaction studies involving 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid focus on its ability to form complexes with various metal ions. These studies reveal:

  • Stability Constants: The stability of metal-ligand complexes varies based on the metal ion and the environment.
  • Spectroscopic Properties: Techniques such as UV-Vis spectroscopy help elucidate the electronic transitions within these complexes.
  • Biological Interactions: Preliminary studies suggest potential interactions with biomolecules that could lead to therapeutic applications .

Several compounds share structural similarities with 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2,2'-BipyridineBipyridineSimple structure without carboxyl groups
4,4'-Dimethyl-2,2'-bipyridineDimethylated bipyridineLacks carboxylic acid functionality
Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylateEster derivativeContains ester instead of free carboxylic acids
5,5'-Dimethyl-2,2'-bipyridylDimethylated bipyridylDifferent substitution pattern
2,2':6',2''-TerpyridineExtended bipyridylMore complex structure with additional rings

The unique combination of methyl and carboxylic acid substituents in 6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid distinguishes it from these similar compounds by enhancing its solubility and reactivity in coordination chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

272.07970687 g/mol

Monoisotopic Mass

272.07970687 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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